molecular formula C9H8F2O3 B12081806 5-(Difluoromethyl)-6-methoxy-1,3-benzodioxole

5-(Difluoromethyl)-6-methoxy-1,3-benzodioxole

Cat. No.: B12081806
M. Wt: 202.15 g/mol
InChI Key: GYWAJWNZPAOSIZ-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-6-methoxy-1,3-benzodioxole is an organic compound that features a benzodioxole ring substituted with difluoromethyl and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of a suitable precursor using difluoromethylating agents such as TMS-CF2H (trimethylsilyl difluoromethyl) under specific reaction conditions . The reaction is usually carried out in the presence of a base and a catalyst to facilitate the transfer of the difluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-6-methoxy-1,3-benzodioxole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or difluoromethyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 5-(Difluoromethyl)-6-formyl-1,3-benzodioxole, while reduction of the difluoromethyl group can produce 5-(Methyl)-6-methoxy-1,3-benzodioxole.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Trifluoromethyl)-6-methoxy-1,3-benzodioxole
  • 5-(Methyl)-6-methoxy-1,3-benzodioxole
  • 5-(Chloromethyl)-6-methoxy-1,3-benzodioxole

Uniqueness

5-(Difluoromethyl)-6-methoxy-1,3-benzodioxole is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties compared to its analogs. The difluoromethyl group enhances the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and other applications .

Properties

Molecular Formula

C9H8F2O3

Molecular Weight

202.15 g/mol

IUPAC Name

5-(difluoromethyl)-6-methoxy-1,3-benzodioxole

InChI

InChI=1S/C9H8F2O3/c1-12-6-3-8-7(13-4-14-8)2-5(6)9(10)11/h2-3,9H,4H2,1H3

InChI Key

GYWAJWNZPAOSIZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1C(F)F)OCO2

Origin of Product

United States

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